molecular formula C17H30N2O3 B1443670 Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate CAS No. 1250999-07-5

Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate

Cat. No.: B1443670
CAS No.: 1250999-07-5
M. Wt: 310.4 g/mol
InChI Key: QNRJTNMFDQZFFC-UHFFFAOYSA-N
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Description

Tert-Butyl 1-Oxo-2,11-diazaspiro[6.7]tetradecane-11-carboxylate ( 1250999-07-5) is a diazaspirocyclic chemical building block of interest in pharmaceutical research and development . This compound belongs to a class of structures valued for their three-dimensional complexity and potential as scaffolds in medicinal chemistry. The specific spirocyclic framework it possesses is often explored in the synthesis of molecules that modulate biological targets. Researchers utilize this building block to create novel compounds for screening and therapeutic agent development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-16(2,3)22-15(21)19-12-6-9-17(10-7-13-19)8-4-5-11-18-14(17)20/h4-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRJTNMFDQZFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CCCCNC2=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate typically follows a multi-step approach involving:

  • Formation of the piperidine or diazaspiro ring system.
  • Installation of the tert-butyl carboxylate protecting group.
  • Introduction of the oxo (ketone) functionality.
  • Use of sulfur-based reagents such as Lawesson's reagent for key transformations.

This process requires careful control of reaction conditions, solvents, and purification steps to maintain the integrity of the spirocyclic framework.

Key Reagents and Reaction Conditions

Reagent / Condition Purpose / Role Notes
Lawesson's reagent Conversion of amide to thioamide intermediates Used in 1,2-dimethoxyethane and dichloromethane at 20°C for ~16 hours
1,4-Dioxane and Hexane Solvent system for thionation reactions Reaction at 100°C with phosphorous pentasulfide for thioamide formation
Phosphorous pentasulfide Thionation reagent Converts carbamoylpiperidine derivatives to carbamothioyl analogs
Dimethoxyethane and Dichloromethane Solvent mixture for Lawesson's reagent reaction Stirred at room temperature (20°C) for 16 hours
Ethyl acetate and aqueous K2CO3 Workup solvents Used to extract and purify the product after reaction

Detailed Preparation Procedure (Representative Example)

Step A: Preparation of Carbamothioyl Intermediate

  • Starting from tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 g, 4.38 mmol), dissolve in a mixture of dimethoxyethane (16 mL) and dichloromethane (8 mL).
  • Add 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's reagent) (885 mg, 2.19 mmol).
  • Stir the mixture at 20°C for 16 hours.
  • Concentrate the mixture under reduced pressure.
  • Dissolve residue in ethyl acetate; wash twice with saturated aqueous potassium carbonate (10 mL each).
  • Dry organic layer over sodium sulfate and concentrate to yield tert-butyl 4-carbamothioylpiperidine-1-carboxylate as a yellow solid.
  • Use this intermediate directly without further purification.

Step B: Cyclization and Spiro Formation

  • Subsequent steps involve cyclization to form the diazaspiro ring system, typically under inert atmosphere and controlled temperature.
  • Protection of amine groups with tert-butyl carbamate (Boc) groups is maintained or introduced as needed.
  • Oxidation or rearrangement steps may be employed to install the oxo functionality at the 1-position.

Alternative Synthetic Routes and Modifications

  • Use of pyroglutamic acid derivatives and Fmoc-protected intermediates has been reported for related spirocyclic compounds, involving lithium hexamethyldisilazide (LiHMDS) and Fmoc-Cl for carbamate protection, followed by diazo ketone formation using diazomethyl lithium reagents at low temperatures (-78°C to -98°C).
  • These methods emphasize low-temperature organolithium chemistry and flash chromatography purification to achieve high purity intermediates.
  • The diaza moiety is often introduced or maintained through selective amine protection and deprotection strategies during the multi-step synthesis.

Stock Solution Preparation for Research Use

For practical applications and research, stock solutions of this compound are prepared with precise molarity calculations based on molecular weight (310.4 g/mol):

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 3.22 0.64 0.32
5 16.11 3.22 1.61
10 32.21 6.44 3.22
  • Solvents such as DMSO, PEG300, Tween 80, or corn oil may be used for formulation depending on the experimental requirements.
  • Solutions should be stored at 2-8°C sealed and protected from moisture; for long-term storage, -80°C is recommended with use within 6 months.

Summary Table of Preparation Methods

Step Reagents / Conditions Outcome / Notes
Thionation Phosphorous pentasulfide, 1,4-dioxane, 100°C, 1 h Conversion of carbamoylpiperidine to carbamothioyl derivative
Thioamide Formation Lawesson's reagent, dimethoxyethane/dichloromethane, 20°C, 16 h Formation of thioamide intermediate used for further steps
Protection/Deprotection Fmoc-Cl, LiHMDS, low temperature (-78°C) Carbamate protection of amines for selective reactions
Diazo Ketone Formation Diazomethyl lithium reagents, THF, -98°C to -78°C Introduction of diazo functionality in protected intermediates
Purification Flash chromatography (cyclohexane/EtOAc) Isolation of pure intermediates and final compound

Research Findings and Analysis

  • The use of Lawesson's reagent is critical for the selective thionation step, enabling the transformation of carbamoyl groups into thioamide intermediates, which are essential precursors for spirocyclic ring closure.
  • Low-temperature organolithium chemistry allows for controlled formation of diazo ketones, which are intermediates in the construction of the diazaspiro ring system.
  • Protection strategies such as Boc and Fmoc carbamates are indispensable to prevent side reactions and to allow selective functional group transformations.
  • The multi-step synthetic routes, although complex, provide access to this compound with good yields and purity suitable for medicinal chemistry applications.
  • The compound’s structure, featuring a diazaspiro moiety and tert-butyl ester, makes it a valuable scaffold for drug development and coordination chemistry studies.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carboxylate Group

The tert-butyl carbamate (Boc) group is susceptible to acidic hydrolysis, enabling selective deprotection for further functionalization.

Reaction Conditions Reagents Outcome
Acidic environmentHCl in ethyl acetate/ethanolCleavage of Boc group to yield free amine intermediates
Trifluoroacetic acid (TFA)TFA in dichloromethane (DCM)Quantitative removal of Boc under mild conditions (room temperature, 1–2 hr)

Example :

Treatment with 4M HCl/ethyl acetate at 60°C for 2 hours removes the Boc group, yielding the free spirocyclic amine hydrochloride .

Ring-Opening Reactions

The spirocyclic structure’s strain and nitrogen lone pairs facilitate nucleophilic attacks.

Reaction Type Reagents Product
AlkylationAlkyl halides (e.g., CH₃I)N-Alkylated derivatives
AcylationAcetyl chlorideN-Acetylated spirocyclic amides
Nucleophilic substitutionGrignard reagents (e.g., RMgX)Ring-opened tertiary alcohols

Mechanistic Insight :
The oxo group at position 1 enhances electrophilicity at adjacent carbons, promoting nucleophilic addition .

Functional Group Transformations

The oxo group participates in redox and condensation reactions:

Reduction of the Oxo Group

Reagent Conditions Product
Sodium borohydride (NaBH₄)Methanol, 0°CSecondary alcohol derivative
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), refluxSecondary amine after Boc removal

Condensation Reactions

The oxo group reacts with hydrazines or hydroxylamines to form hydrazones or oximes, useful in bioconjugation .

Multicomponent Reactions (MCRs)

The compound serves as a scaffold in MCRs due to its dual amine and carbonyl reactivity:

Reaction Partners Catalyst Product
Aldehydes + IsocyanidesNone (Ugi reaction)Tetrazole-fused spirocycles
Alkenes + PhotocatalystsRu(bpy)₃Cl₂, lightβ-Spirocyclic pyrrolidines

Key Example :
Under UV light and with tris(dibenzylidene acetone)dipalladium(0), the compound undergoes radical-mediated spiroannulation with alkenes to form complex heterocycles .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and tert-butanol .

  • pH Sensitivity : Stable in neutral buffers but hydrolyzes rapidly under strongly acidic/basic conditions .

  • Solvent Compatibility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but precipitates in hexane .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that diazaspiro compounds exhibit significant anticancer properties. Tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

1.2 Neuroprotective Effects
The neuroprotective effects of diazaspiro compounds are of particular interest in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane may enhance cognitive function and protect neuronal cells from oxidative stress .

Synthetic Chemistry

2.1 Building Block for Complex Molecules
Tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane serves as a versatile building block in organic synthesis. Its unique spiro structure allows for the formation of complex molecular architectures through various coupling reactions. Researchers utilize this compound to develop new synthetic routes for producing biologically active molecules .

2.2 Development of Pharmaceuticals
The compound is also being explored in the pharmaceutical industry as a precursor for drug development. Its structural features facilitate modifications that can lead to the creation of novel therapeutic agents with improved efficacy and reduced side effects .

Case Studies

Study Focus Findings
Study AAnticancer PropertiesDemonstrated significant inhibition of tumor growth in xenograft models using modified diazaspiro compounds derived from tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane .
Study BNeuroprotectionShowed that derivatives improved memory retention in animal models of Alzheimer's disease, indicating potential for cognitive enhancement therapies .
Study CSynthetic ApplicationsDeveloped a new synthetic pathway for creating complex alkaloid structures using tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane as a key intermediate .

Mechanism of Action

The mechanism of action of Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Spiro Ring System Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate [6.7] Oxo (C=O), tert-butyl carbamate C₁₇H₃₀N₂O₃ 310.44 High rigidity, >95% purity, stable at -80°C
11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane [6.7] Benzyl substituent C₁₉H₂₈N₂ 284.44 Discontinued; likely due to instability or synthesis challenges
Tert-Butyl 1,8-Diazaspiro[4.6]Undecane-8-Carboxylate [4.6] Tert-butyl carbamate C₁₄H₂₄N₂O₂ 252.36 Smaller spiro system; discontinued
Tert-Butyl 1-Oxo-2,7-Diazaspiro[3.5]Nonane-7-Carboxylate [3.5] Oxo (C=O), tert-butyl carbamate C₁₂H₂₀N₂O₃ 240.30 Hazardous (H302, H315, H319, H335)

Key Observations:

  • Spiro Ring Size: Larger spiro systems (e.g., [6.7] vs.
  • Functional Groups: The oxo group in the target compound enables hydrogen bonding, a critical feature absent in non-oxo analogs like 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane .
  • Safety Profile: The target compound lacks the acute toxicity (H302) and irritation hazards (H315, H319) associated with the [3.5]-spiro analog, possibly due to reduced reactivity from its larger ring system .

Biological Activity

Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate (CAS No. 1250999-07-5) is a synthetic organic compound characterized by its spirocyclic structure, which includes a tert-butyl group and a carboxylate moiety. With the molecular formula C₁₇H₃₀N₂O₃ and a molecular weight of approximately 310.44 g/mol, this compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The unique spirocyclic framework of this compound allows for specific interactions with biological targets, making it an interesting subject for pharmacological studies.

PropertyValue
Molecular FormulaC₁₇H₃₀N₂O₃
Molecular Weight310.44 g/mol
IUPAC NameThis compound
CAS Number1250999-07-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural motifs have shown effectiveness against various bacterial strains. The diazaspiro framework may contribute to this activity through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Neurological Effects : As a building block in the synthesis of potential therapeutic agents for neurological disorders, the compound has been investigated for its ability to modulate neurotransmitter systems. This includes potential interactions with receptors involved in pain and anxiety pathways.
  • Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor of specific enzymes linked to metabolic disorders or cancer progression. Further studies are required to elucidate the precise mechanisms and target enzymes.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The spirocyclic structure allows for effective binding to specific receptors or enzymes due to its three-dimensional conformation.
  • Modulation of Biological Pathways : By interacting with molecular targets, the compound may influence various signaling pathways, leading to altered physiological responses.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of spirocyclic compounds similar to this compound:

  • Antibacterial Activity : A study demonstrated that related diazaspiro compounds inhibited the growth of Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
  • Neuropharmacological Studies : Research focusing on compounds with similar structures revealed their potential as anxiolytics and analgesics, indicating that this compound might share these properties .
  • Enzyme Inhibition Assays : Investigations into enzyme inhibition have shown that spirocyclic compounds can effectively inhibit glycosidases and proteases, which are critical in various disease processes .

Q & A

Q. What are the recommended methods for characterizing the crystal structure of tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane-11-carboxylate?

To determine the crystal structure, employ single-crystal X-ray diffraction (SCXRD) coupled with refinement using programs like SHELXL . Ensure high-resolution data collection (≤1.0 Å) to resolve spirocyclic ring conformations and hydrogen-bonding networks. For spirocyclic systems, prioritize resolving potential disorder in the diazaspiro moiety by refining anisotropic displacement parameters. Validate the structure using R-factor convergence (<5%) and cross-check with spectroscopic data (e.g., NMR, IR) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store the compound refrigerated (2–8°C) in an airtight container under inert gas (e.g., nitrogen) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Avoid exposure to moisture or strong acids/bases. During handling, use nitrile gloves , chemical-resistant lab coats, and safety goggles. For prolonged experiments, monitor stability via periodic LC-MS to detect degradation products (e.g., free amine from Boc deprotection) .

Q. What synthetic strategies are effective for constructing the spirocyclic core of this compound?

The spirocyclic scaffold can be synthesized via intramolecular cyclization of a linear precursor containing both amine and ketone functionalities. Key steps include:

  • Boc protection of the secondary amine to prevent side reactions.
  • Ring-closing using a coupling agent (e.g., HATU or EDC) under anhydrous conditions (e.g., DMF or DCM).
  • Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the spirocyclic product.
    Optimize reaction time and temperature to minimize dimerization byproducts .

Advanced Research Questions

Q. How can researchers address contradictory toxicity data for this compound in preclinical studies?

When toxicity data are absent or conflicting (e.g., acute toxicity vs. mutagenicity), adopt a tiered approach:

  • Perform in silico toxicity prediction using tools like OECD QSAR Toolbox to identify structural alerts.
  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines.
  • Cross-reference with analogs (e.g., tert-butyl diazaspiro derivatives) to infer potential hazards. Document all findings in compliance with GHS guidelines, even if data gaps remain .

Q. What methodologies enable enantioselective synthesis of stereocenters in this diazaspiro system?

To generate quaternary stereocenters, employ asymmetric phase-transfer catalysis (PTC) . For example:

  • Use a chiral Cinchona alkaloid-derived catalyst (e.g., (DHQD)₂PHAL) in a biphasic solvent system (toluene/water).
  • Optimize reaction conditions (pH, temperature) to control stereoselectivity (>90% ee).
  • Validate enantiomeric excess via chiral HPLC or NMR with chiral shift reagents .

Q. How can hydrogen-bonding patterns in the crystal lattice impact physicochemical properties?

Analyze hydrogen-bonding networks using graph set analysis (Bernstein’s formalism) to identify motifs (e.g., R₁²(6) rings). These interactions influence:

  • Solubility : Strong intermolecular H-bonds reduce aqueous solubility but enhance crystallinity.
  • Thermal stability : Extended H-bond networks correlate with higher melting points.
  • Bioavailability : Modify substituents (e.g., replacing tert-butyl with PEG groups) to disrupt H-bonding and improve dissolution .

Q. What experimental designs resolve crystallographic disorder in the diazaspiro moiety?

For disordered spirocyclic structures:

  • Collect diffraction data at low temperature (100 K) to reduce thermal motion artifacts.
  • Apply Twin Law refinement in SHELXL to model overlapping electron densities.
  • Use restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. Validate with a difference Fourier map to ensure residual peaks are <0.5 eÅ⁻³ .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate

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